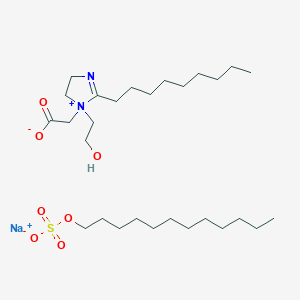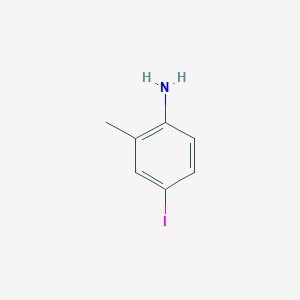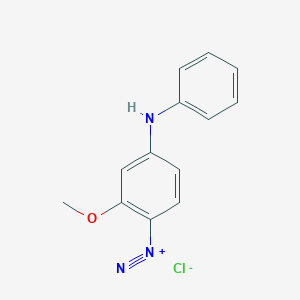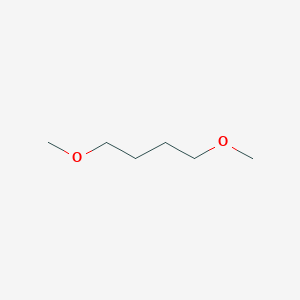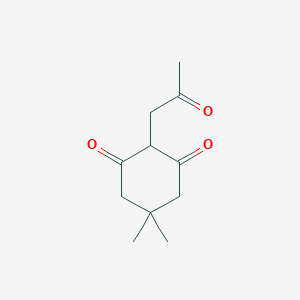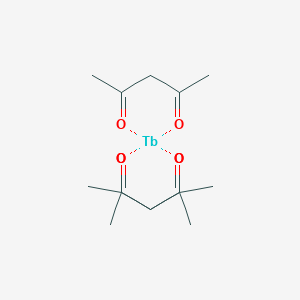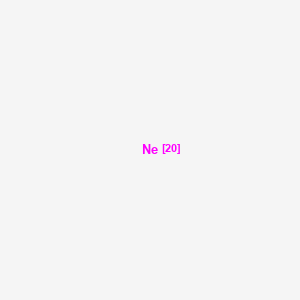
Neon, isotope of mass 20
説明
Neon-20 is a stable isotope of Neon . It has a mass number of 20, which means it has 20 nucleons (protons and neutrons combined). The atomic number of Neon is 10, which means it has 10 protons. Therefore, Neon-20 has 10 neutrons . The isotopic mass of Neon-20 is 19.99244018 u .
Synthesis Analysis
Neon-20, along with other Neon isotopes, can be produced as a by-product from the liquefaction of air and by separation from other elements using fractional distillation .
Molecular Structure Analysis
Neon-20 has a nuclear binding energy of 160.64480319 MeV per nucleus . It has a charge radius of 3.0055 femtometers . The spin and parity of Neon-20 are 0+, and its isobaric spin is 0 .
Chemical Reactions Analysis
Neon is a noble gas and has no chemical reactivity . The backbone Carbon nuclet with its 20 triangular faces has the 10 inner and 10 outer electrons divided over these spots effectively neutralizing the whole nucleus, meaning there is no more connection potential, hence a noble gas .
Physical And Chemical Properties Analysis
Neon-20 is a stable isotope . The atomic mass of Neon is 20.1797 u . It is colorless and odorless .
科学的研究の応用
Neon Production
Neon-20 plays a crucial role in the industrial process of neon production . Researchers have captured neon within a porous crystalline framework, which is a significant step towards a more economical and greener industrial process for neon production .
Study of Low-Density Nucleon Many-Body Systems
The existence of an alpha condensed state in Neon-20 provides a unique window into the world of nuclear physics . Measuring the properties of protons and neutrons in such a dilute state would be very helpful for understanding the nature of low-density nuclear matter that exists on the surface of neutron stars .
Understanding Stellar Nucleosynthesis
All elements besides hydrogen and helium must have been fused inside the nuclear furnace of a star. The yield during these reactions of carbon-12, which has six protons and six neutrons, is increased by an unusual quirk in that 12 is divisible by 4 . The existence of an alpha condensed state in heavier isotopes with atomic weights divisible by four, such as neon-20, has been theorized .
Wormhole Model for Neon-20
A quantum mechanical model for the Neon-20 nucleus has been developed that allows for the splitting of a bipyramidal structure of five alpha-particles into an alpha-particle and an Oxygen-16 nucleus .
Excimer Lasers
In recent years, the industrial use of neon has become dominated by use in excimer lasers . These lasers have many applications, including eye surgery and microelectronic equipment manufacturing .
Safety and Hazards
将来の方向性
A quantum mechanical model for the Neon-20 nucleus has been developed that allows for the splitting of a bipyramidal structure of five alpha-particles into an alpha-particle and an Oxygen-16 nucleus . This research could lead to new insights into the structure and behavior of Neon-20 and other isotopes.
Relevant Papers
- A paper titled “Wormhole Model for Neon-20” presents a quantum mechanical model for the Neon-20 nucleus .
- Another paper titled “Scientists accurately measure the probability of electron capture by the neon-20 isotope nuclei for the first time” discusses the measurement of the probability of electron capture by the neon-20 isotope .
作用機序
Target of Action
Neon-20, also known as NEON20 or Neon, isotope of mass 20, is a stable isotope of neon with 10 protons and 10 neutrons . The primary target of Neon-20 is the nuclear state of neon . Researchers have used alpha particle inelastic scattering to show that the theorized “5α condensed state” does exist in Neon-20 . This state may help us obtain a better understanding of the low-density nucleon many-body systems .
Mode of Action
Neon-20 interacts with its targets through a process known as alpha particle inelastic scattering . This process has shown that the theorized “5α condensed state” does exist in Neon-20 . In this state, the 10 protons and 10 neutrons are grouped into five alpha particles in the lowest-energy orbit .
Biochemical Pathways
Its nuclear properties and interactions provide valuable insights into nuclear physics and the nature of low-density nuclear matter .
Result of Action
The interaction of Neon-20 with its targets results in the formation of a unique nuclear state known as the "5α condensed state" . This state provides a unique window into the world of nuclear physics, offering insights into the nature of low-density nuclear matter that exists on the surface of neutron stars .
Action Environment
The action of Neon-20 is influenced by the environment in which it is studied. For instance, the alpha particle inelastic scattering experiments used to study Neon-20 require specific conditions, including the use of an isotopically enriched Neon-20 gas target system with an ultra-thin gas-sealing window made of SiNx . The results of these experiments can be influenced by factors such as the quality of the beam provided by the cyclotrons .
特性
IUPAC Name |
neon-20 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ne/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAOGPIIYCISHV-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ne] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[20Ne] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ne | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930611 | |
| Record name | (~20~Ne)Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.99244018 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neon, isotope of mass 20 | |
CAS RN |
13981-34-5 | |
| Record name | Neon-20 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13981-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neon, isotope of mass 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~20~Ne)Neon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Neon-20 contribute to our understanding of the early universe?
A1: The ratio of Neon-20 to other noble gases, particularly Argon-36, found in meteorites and planetary atmospheres provides crucial insights into the conditions present during the formation of the solar system. [, ] These ratios suggest that planetary matter condensed over a wide range of temperatures within the solar nebula. []
Q2: What can the presence of Neon-20 in lunar samples tell us about the Moon's history?
A2: The detection of Neon-20 in lunar samples collected during the Apollo missions, along with other noble gases like Helium-4 and Argon-40, reveals valuable information about the Moon's atmosphere and its interaction with the solar wind. [, ] Analysis suggests that the lunar exosphere is primarily composed of Helium-4 delivered by the solar wind. [] The presence of Neon-20 further strengthens our understanding of the solar wind's influence on the lunar environment. []
Q3: What is the significance of the anomalous Argon isotopic composition found in the Venus atmosphere?
A3: Measurements from the Venera probes revealed an unusual abundance of Argon-40 relative to Argon-36 in the Venusian atmosphere compared to Earth's. [] This discrepancy suggests distinct evolutionary paths for the two planets and provides clues about atmospheric escape processes over billions of years.
Q4: How does the study of Neon-20 isotope shifts in laser transitions contribute to atomic physics?
A4: Measuring the isotope shift, the difference in frequency of a specific atomic transition between isotopes, in Neon-20 laser transitions provides valuable information about the atomic nucleus and its structure. [] For example, the 543.3 nm laser transition of Neon-20 exhibits an isotope shift of 1.00±0.05 GHz compared to Neon-22, revealing the influence of specific mass effects on atomic transitions. []
Q5: How is Neon-20 utilized in heavy-ion research?
A5: Neon-20 ions, accelerated to high energies, are valuable tools in nuclear physics research. They are used to study nuclear reactions, fragmentation processes, and energy deposition mechanisms. [, , , , ] Experiments examining the interaction of Neon-20 beams with water, a tissue-equivalent material, provide critical data for understanding the biological effects of heavy-ion radiation and its potential applications in cancer therapy. [, , ]
Q6: What did the study on Neon-20 and X-ray-induced mammary carcinogenesis in rats reveal?
A6: Research using female rats to investigate the carcinogenic potential of Neon-20 ions and X-rays highlighted the importance of understanding the risks associated with heavy-ion irradiation, particularly for sensitive tissues like breast tissue. [] The study aimed to determine if the use of Neon-20 ions in medical imaging could increase the risk of breast cancer development. []
Q7: How do analytical techniques help in characterizing the effects of Neon-20 radiation?
A7: Various analytical methods, such as mass spectrometry and time-of-flight techniques, are crucial in characterizing the fragmentation patterns of Neon-20 beams after they interact with matter. [, ] These techniques provide essential data for developing accurate theoretical models of Neon-20 beam propagation and interaction with biological systems. [, ]
Q8: How is Neon-20 employed in isotope enrichment technologies?
A8: Neon-20, being the more abundant isotope of Neon, can be enriched from natural Neon using various techniques, including thermoacoustic separation. [] This enrichment process finds applications in diverse fields, including lighting, lasers, and scientific research requiring isotopically pure Neon-20.
Q9: What role does Neon-20 play in geological and environmental studies?
A9: Neon isotopes, including Neon-20, are used as tracers in geological and environmental studies to understand fluid flow, groundwater recharge rates, and gas exchange processes. [, ] Their inert nature makes them valuable for tracking the origin and movement of fluids in various geological formations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




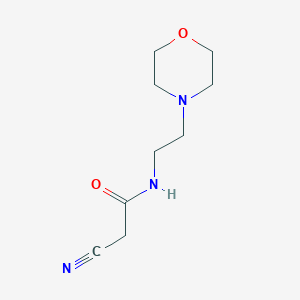

![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
